EUV Resist Applications: Quantified Recombination Kinetics of Octafluoronaphthalene vs. Naphthalene
In the context of chemically amplified extreme ultraviolet (EUV) resists, controlling electron flow is critical. The recombination rate constant of radical anions with protons is a key performance indicator, where a lower rate is beneficial. Octafluoronaphthalene radical anions exhibit a significantly delayed recombination with protons compared to naphthalene radical anions [1]. This behavior is directly linked to the electron-withdrawing effect of the fluorine substituents, which stabilizes the radical anion and suppresses undesired side reactions.
| Evidence Dimension | Rate constant for recombination of radical anions with protons |
|---|---|
| Target Compound Data | 5.4 × 10^10 M^-1 s^-1 |
| Comparator Or Baseline | Naphthalene: 1.0 × 10^11 M^-1 s^-1 |
| Quantified Difference | The recombination rate for octafluoronaphthalene is approximately 1.9 times slower than that of naphthalene. |
| Conditions | Pulse radiolysis of tetrahydrofuran (THF) solutions containing the fluorinated compound and a proton source. |
Why This Matters
This quantifiably slower recombination rate demonstrates that octafluoronaphthalene is a more effective component for controlling acid generation and improving resolution in EUV resists, directly impacting the procurement decision for this application over naphthalene or other less-fluorinated analogs.
- [1] Ikeda, S., Okamoto, K., Yamamoto, H., Saeki, A., Tagawa, S., & Kozawa, T. (2010). Radiation Chemistry of Fluoronaphthalene as a Candidate for Absorption Enhancement Component of Chemically Amplified Extreme Ultraviolet Resists. Japanese Journal of Applied Physics, 49(9R), 096504. View Source
